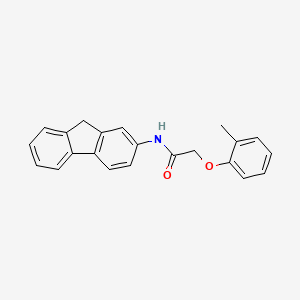![molecular formula C23H22N2O B5699676 N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5699676.png)
N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide, also known as PB-22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. PB-22 was first synthesized in 2012 by researchers at Pfizer, and its chemical structure is similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mécanisme D'action
N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide acts on the endocannabinoid system in the body, specifically by binding to CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, which can result in a range of physiological effects.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide has been shown to have a range of biochemical and physiological effects, including analgesia, anxiolysis, and sedation. It has also been shown to affect heart rate and blood pressure, as well as gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide in lab experiments is its potency, which allows for smaller doses to be used. Additionally, its relatively long half-life allows for experiments to be conducted over a longer period of time. However, one limitation is that its effects can be unpredictable and vary between individuals.
Orientations Futures
There are several potential future directions for research on N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide. One area of interest is its potential as a treatment for various medical conditions, such as pain and anxiety. Additionally, further research could investigate the effects of N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide on other physiological systems, such as the immune system. Finally, there is a need for more studies to investigate the safety and potential side effects of N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide.
In conclusion, N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide is a synthetic cannabinoid that has gained attention in the scientific community for its potential as a therapeutic agent. Its effects on the endocannabinoid system have been shown to have a range of physiological effects, including analgesia and anxiolysis. While there are advantages to using N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide in lab experiments, more research is needed to investigate its safety and potential as a treatment for medical conditions.
Méthodes De Synthèse
The synthesis of N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide involves the reaction of 1-pyrrolidinecarboxylic acid with 4-biphenylcarboxylic acid chloride, followed by the addition of 4-(1-pyrrolidinyl)aniline. The resulting compound is then purified through chromatography to obtain N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide in its pure form.
Applications De Recherche Scientifique
N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide has been used in various research studies to investigate its potential as a therapeutic agent. One such study examined the effects of N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide on pain perception in rats and found that it had analgesic properties. Another study investigated the potential use of N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide as a treatment for anxiety and found that it had anxiolytic effects.
Propriétés
IUPAC Name |
4-phenyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(20-10-8-19(9-11-20)18-6-2-1-3-7-18)24-21-12-14-22(15-13-21)25-16-4-5-17-25/h1-3,6-15H,4-5,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBHNVCKHSXXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyrrolidin-1-yl)phenyl]biphenyl-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)

![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)

![[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5699654.png)



![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)